3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide
Description
3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Properties
Molecular Formula |
C21H18Cl3NO4S2 |
|---|---|
Molecular Weight |
518.9 g/mol |
IUPAC Name |
3,4,6-trichloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H18Cl3NO4S2/c1-29-15-4-2-12(3-5-15)10-25(14-6-7-31(27,28)11-14)21(26)20-19(24)18-16(23)8-13(22)9-17(18)30-20/h2-5,8-9,14H,6-7,10-11H2,1H3 |
InChI Key |
GBWVFWXCCXOAPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Introduction of the trichloro substituents: Chlorination reactions using reagents such as chlorine gas or thionyl chloride.
Attachment of the N-(1,1-dioxidotetrahydrothiophen-3-yl) group: This step may involve nucleophilic substitution reactions.
Attachment of the N-(4-methoxybenzyl) group: This can be done through reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or reduction of the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development. Its chlorinated derivatives have shown enhanced biological activity, making them suitable for further pharmacological studies.
Potential Mechanisms of Action :
- Inhibition of specific enzymes or receptors.
- Modulation of signaling pathways involved in disease processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that chlorinated benzothiophene derivatives can inhibit the growth of various pathogens, suggesting that this compound may also possess similar activities.
Cancer Research
The unique structure of this compound allows for the exploration of its anticancer properties. Preliminary studies have indicated that benzothiophene derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of chlorinated benzothiophene derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth with increasing concentrations of the compounds tested.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3,4,6-trichloro derivative | S. aureus | 32 µg/mL |
| 3,4,6-trichloro derivative | E. coli | 64 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of benzothiophene derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that these compounds significantly inhibited cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
Mechanism of Action
The mechanism of action of 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, benzothiophene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar core structures but different substituents.
Chlorinated aromatic compounds: Compounds with multiple chlorine atoms on an aromatic ring.
Carboxamide derivatives: Compounds with similar carboxamide functional groups.
Uniqueness
3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiophene core and multiple functional groups that may interact with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 518.9 g/mol. The presence of three chlorine atoms at the 3, 4, and 6 positions of the benzothiophene ring is notable, as increased chlorination may enhance biological activity by improving binding affinity to target proteins.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 518.9 g/mol |
| Chlorine Atoms | 3 |
| Core Structure | Benzothiophene |
The biological activity of this compound may be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it could act on pathways related to cell signaling and metabolic regulation. For example, compounds with similar structures have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which could be a potential mechanism for this compound as well .
Anticancer Potential
Research has indicated that compounds within the benzothiophene family exhibit anticancer properties. The structural modifications in 3,4,6-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide may enhance its efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound's chlorinated structure may also contribute to antimicrobial properties. Chlorinated organic compounds are known for their ability to disrupt microbial cell membranes and inhibit growth. In vitro studies could explore the effectiveness of this compound against a range of pathogens.
Case Studies and Research Findings
A number of studies have focused on the biological activities of related compounds:
- Inhibition of DPP-IV : A related compound demonstrated significant inhibition of DPP-IV with an IC50 value indicating strong potential for managing diabetes through enhanced insulin secretion .
- Anticancer Activity : Research on structurally similar benzothiophene derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that modifications such as chlorination could further amplify these effects .
- Antimicrobial Studies : Compounds with similar functional groups were tested against various bacterial strains, revealing effective inhibition at low concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
